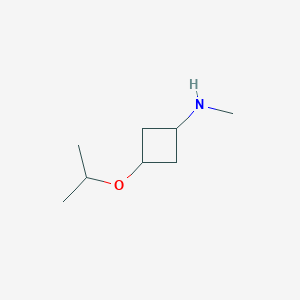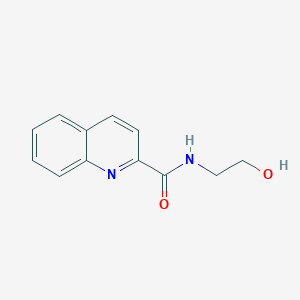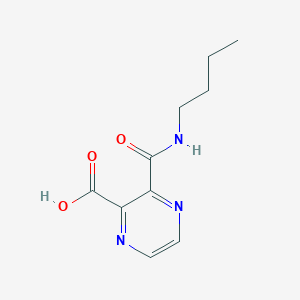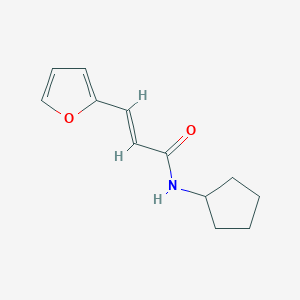
n-(4-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(4-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide: is a synthetic compound with a molecular formula of C13H17N3O2The compound features an imidazolidinone ring, which is a common motif in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide typically involves the reaction of 4-isocyanatobenzoyl chloride with 2-oxoimidazolidine. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to verify the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the imidazolidinone ring, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4) under controlled conditions.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, n-(4-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimitotic agent, inhibiting cell division by targeting microtubules. This makes it a candidate for further research in cancer treatment .
Medicine: In medicinal chemistry, this compound is being explored for its antiproliferative, antiangiogenic, and antitumoral activities. It has shown promise in preclinical studies for the treatment of various cancers .
Industry: The compound is also used in the development of new materials and as a precursor for the synthesis of other bioactive molecules. Its versatility and reactivity make it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of n-(4-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide involves its interaction with microtubules, essential components of the cell’s cytoskeleton. The compound binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics. This results in the inhibition of mitotic spindle formation, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis .
Comparison with Similar Compounds
- Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates
- Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides
- Combretastatin A-4 analogs
Comparison: Compared to these similar compounds, n-(4-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide exhibits unique structural features that enhance its binding affinity to the colchicine-binding site. This results in improved antiproliferative activity and reduced toxicity. Additionally, its imidazolidinone ring provides a versatile platform for further chemical modifications, making it a valuable compound for drug development .
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-methyl-N-[4-(2-oxoimidazolidin-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C13H17N3O2/c1-9(2)12(17)15-10-3-5-11(6-4-10)16-8-7-14-13(16)18/h3-6,9H,7-8H2,1-2H3,(H,14,18)(H,15,17) |
InChI Key |
AGMQDPGZGJKMPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N2CCNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene](/img/structure/B14915011.png)
![6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915012.png)
![2-Bromo-6,9-dihydropyrido[1,2-a]indole](/img/structure/B14915023.png)

![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B14915033.png)
